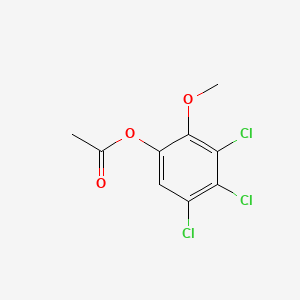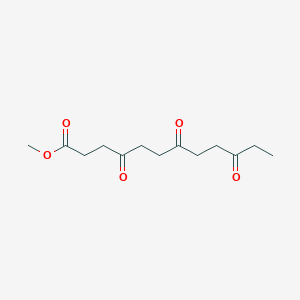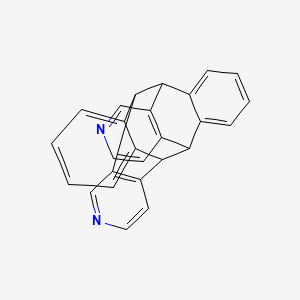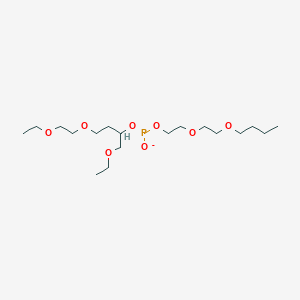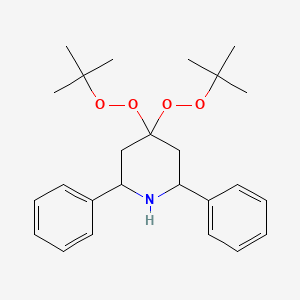
4,4-Bis(tert-butylperoxy)-2,6-diphenylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Bis(tert-butylperoxy)-2,6-diphenylpiperidine is an organic peroxide compound known for its role as a radical initiator in polymerization reactions. This compound is characterized by its high thermal stability and ability to decompose into free radicals, making it valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(tert-butylperoxy)-2,6-diphenylpiperidine typically involves the reaction of 2,6-diphenylpiperidine with tert-butyl hydroperoxide in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and yield. The compound is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Bis(tert-butylperoxy)-2,6-diphenylpiperidine undergoes various chemical reactions, primarily involving the decomposition of the peroxide bond to generate free radicals. These radicals can initiate polymerization reactions, making the compound useful in the production of polymers.
Common Reagents and Conditions
The decomposition of this compound is typically carried out under thermal conditions, often in the presence of a solvent such as toluene or benzene. The reaction temperature is carefully controlled to ensure efficient radical generation.
Major Products Formed
The primary products formed from the decomposition of this compound are free radicals, which can then react with monomers to form polymers. The specific nature of the polymer depends on the monomers used in the reaction.
Wissenschaftliche Forschungsanwendungen
4,4-Bis(tert-butylperoxy)-2,6-diphenylpiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the synthesis of various polymers.
Biology: The compound is studied for its potential use in controlled drug delivery systems, where its decomposition can trigger the release of therapeutic agents.
Medicine: Research is ongoing into its use as a prodrug, where the compound’s decomposition releases active pharmaceutical ingredients.
Industry: It is employed in the production of high-performance polymers and as a crosslinking agent in the manufacture of rubber and plastics.
Wirkmechanismus
The mechanism of action of 4,4-Bis(tert-butylperoxy)-2,6-diphenylpiperidine involves the thermal decomposition of the peroxide bond to generate free radicals. These radicals can then initiate polymerization reactions by reacting with monomers. The molecular targets and pathways involved in this process are primarily related to the formation and propagation of radical species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl 4,4’-bis(tert-butylperoxy)valerate: Another organic peroxide used as a radical initiator in polymerization reactions.
Di-tert-butyl peroxide: A simpler peroxide compound with similar radical-generating properties.
Cumene hydroperoxide: Used in the production of phenol and acetone, with similar radical initiation capabilities.
Uniqueness
4,4-Bis(tert-butylperoxy)-2,6-diphenylpiperidine is unique due to its high thermal stability and ability to generate radicals at relatively lower temperatures compared to other peroxides. This makes it particularly valuable in applications requiring precise control over radical generation and polymerization processes.
Eigenschaften
CAS-Nummer |
83982-31-4 |
|---|---|
Molekularformel |
C25H35NO4 |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
4,4-bis(tert-butylperoxy)-2,6-diphenylpiperidine |
InChI |
InChI=1S/C25H35NO4/c1-23(2,3)27-29-25(30-28-24(4,5)6)17-21(19-13-9-7-10-14-19)26-22(18-25)20-15-11-8-12-16-20/h7-16,21-22,26H,17-18H2,1-6H3 |
InChI-Schlüssel |
FOTGXCVPHIVDDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOC1(CC(NC(C1)C2=CC=CC=C2)C3=CC=CC=C3)OOC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


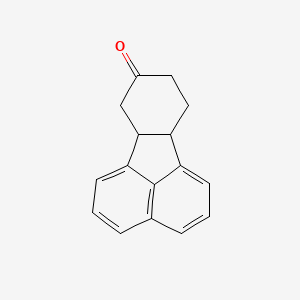
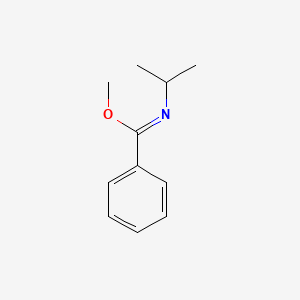
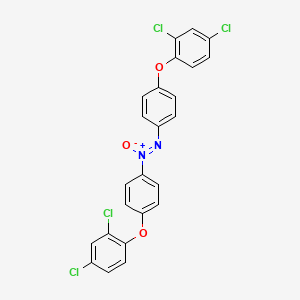

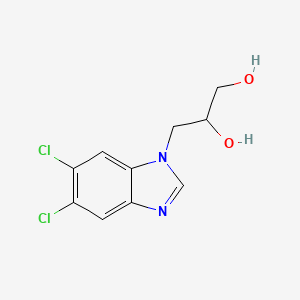
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine-4-carbonitrile](/img/structure/B14427658.png)
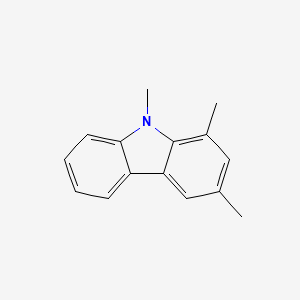
![2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile](/img/structure/B14427666.png)
![[(2R,5R)-5-methyloxan-2-yl]methanol](/img/structure/B14427671.png)
![2,4-Dichloro-1-[(octan-2-yl)oxy]benzene](/img/structure/B14427672.png)
